7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione 7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16121793
InChI: InChI=1S/C25H35FN4O2S/c1-3-4-5-6-7-8-9-10-11-12-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-13-15-20(26)16-14-19/h13-16H,3-12,17-18H2,1-2H3,(H,28,31,32)
SMILES:
Molecular Formula: C25H35FN4O2S
Molecular Weight: 474.6 g/mol

7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione

CAS No.:

Cat. No.: VC16121793

Molecular Formula: C25H35FN4O2S

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione -

Specification

Molecular Formula C25H35FN4O2S
Molecular Weight 474.6 g/mol
IUPAC Name 7-dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C25H35FN4O2S/c1-3-4-5-6-7-8-9-10-11-12-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-13-15-20(26)16-14-19/h13-16H,3-12,17-18H2,1-2H3,(H,28,31,32)
Standard InChI Key GVKYBLBNPGSSPK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)NC2=O)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named 7-dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione, reflecting its substitution pattern on the purine-2,6-dione core. Its molecular formula is C<sub>25</sub>H<sub>35</sub>FN<sub>4</sub>O<sub>2</sub>S, with a molecular weight of 474.65 g/mol . The structure features:

  • A dodecyl chain (C<sub>12</sub>H<sub>25</sub>) at the 7-position, imparting lipophilicity.

  • A (4-fluorobenzyl)sulfanyl group at the 8-position, introducing aromatic and electron-withdrawing characteristics.

  • A methyl group at the 3-position, sterically modifying the purine scaffold.

Spectroscopic and Analytical Data

Limited analytical data are publicly available, as the compound is marketed primarily for early-stage research. Sigma-Aldrich reports its CAS registry number as 378205-40-4 and provides a product identifier (R141194) but explicitly notes the absence of validated purity or spectral data . Structural analogs, such as 7-[(2,6-dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, demonstrate characteristic IR carbonyl stretches near 1,700 cm<sup>−1</sup> and <sup>1</sup>H NMR signals for aromatic protons (δ 7.2–7.6 ppm) , suggesting similar spectral features for the target compound.

Synthetic Strategies and Challenges

Retrosynthetic Analysis

The synthesis likely proceeds via sequential functionalization of a purine-2,6-dione precursor. A plausible route involves:

  • Alkylation at the 7-position using dodecyl bromide under basic conditions.

  • Thioether formation at the 8-position via nucleophilic displacement with 4-fluorobenzyl mercaptan.

  • Methylation at the 3-position using methyl iodide.

This approach mirrors methods described for 8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, where regioselective substitutions were achieved using phase-transfer catalysis .

Purification and Stability

The extended dodecyl chain complicates purification by conventional column chromatography, necessitating techniques like preparative HPLC or recrystallization from nonpolar solvents. Stability studies on related compounds indicate susceptibility to oxidation at the sulfanyl moiety, recommending storage under inert atmospheres at −20°C .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 5.2±0.3 using ChemAxon software, reflecting high lipophilicity due to the dodecyl chain. Solubility in aqueous buffers (pH 7.4) is predicted to be <0.1 mg/mL, necessitating formulation with surfactants or cyclodextrins for biological assays .

Thermal Properties

Differential scanning calorimetry (DSC) of structurally similar purine-2,6-diones reveals melting points between 120–150°C . The target compound likely exhibits comparable thermal behavior, though experimental data remain unpublished.

Hypothesized Biological Activities

Adenosine Receptor Modulation

The purine-2,6-dione scaffold is a known pharmacophore for adenosine receptor (AR) antagonists. For example, 8-[3-aminopiperidin-1-yl]-xanthines demonstrate nanomolar affinity for the A<sub>2A</sub> AR subtype . The dodecyl chain in the target compound may enhance membrane permeability, while the 4-fluorobenzylsulfanyl group could influence receptor subtype selectivity.

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